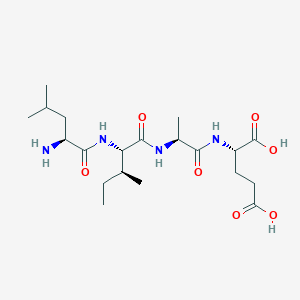![molecular formula C18H18S4 B14221106 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane) CAS No. 742072-71-5](/img/structure/B14221106.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is a compound that features a biphenyl core with two 1,3-dithiolane rings attached at the 4,4’ positions. This compound is part of the broader class of 1,3-dithiolanes, which are five-membered heterocyclic molecules containing a disulfide bond. The unique structure of 1,3-dithiolanes imparts interesting chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) typically involves the reaction of 1,1’-biphenyl-4,4’-dithiol with a suitable electrophile under mild conditions. One common method is the reaction of 1,1’-biphenyl-4,4’-dithiol with bromine, which proceeds via a sulfonium-mediated ring closure to form the 1,3-dithiolane rings .
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane), often involves the use of readily accessible starting materials and efficient catalytic processes. The use of bromine or other halogenating agents in the presence of a catalyst can facilitate the formation of the desired product under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the 1,3-dithiolane rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like organolithium reagents or Grignard reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Explored for its potential in drug delivery systems due to its ability to undergo reversible ring-opening polymerization.
Medicine: Investigated for its potential use in creating dynamic covalent materials for drug delivery and tissue engineering.
Industry: Utilized in the production of functional polymers and materials with self-healing properties.
Mecanismo De Acción
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is primarily based on the dynamic nature of its disulfide bonds. These bonds can undergo reversible ring-opening polymerization, which allows the compound to form and break down polymers under mild conditions. This property is exploited in various applications, such as drug delivery and the creation of self-healing materials .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiolane: Another five-membered ring compound with similar disulfide bonds.
1,3-Dithiane: A six-membered ring analog with similar chemical properties.
Thioctic Acid: A naturally occurring compound with a five-membered dithiolane ring.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is unique due to its biphenyl core, which imparts additional rigidity and stability to the molecule. This structural feature enhances its potential for use in creating stable, dynamic materials and polymers .
Propiedades
Número CAS |
742072-71-5 |
|---|---|
Fórmula molecular |
C18H18S4 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
2-[4-[4-(1,3-dithiolan-2-yl)phenyl]phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C18H18S4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8,17-18H,9-12H2 |
Clave InChI |
HOUWVZLYRQPMON-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4SCCS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


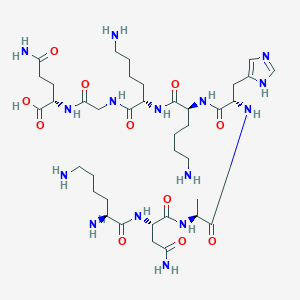
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
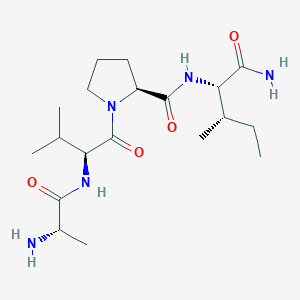
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)


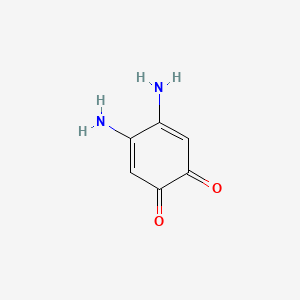
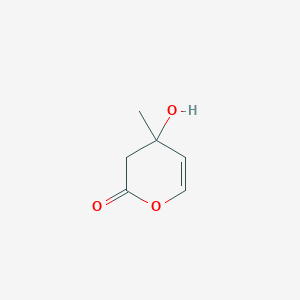
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
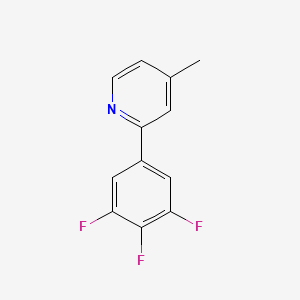
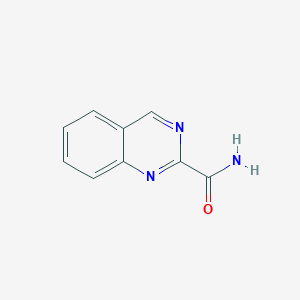
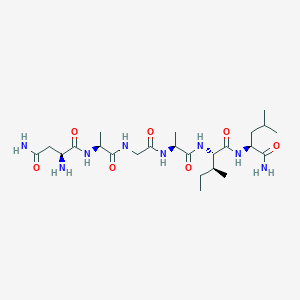
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
